molecular formula C9H7BrFNO B1371062 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 1156389-00-2

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1371062
CAS No.: 1156389-00-2
M. Wt: 244.06 g/mol
InChI Key: QHBQAFBBDSHWLQ-UHFFFAOYSA-N
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Description

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, on the quinolinone ring. The quinolinone structure is a bicyclic system consisting of a benzene ring fused to a pyridine ring, with a ketone group at the 2nd position. The addition of bromine and fluorine atoms imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route is as follows:

    Starting Material: The synthesis begins with the preparation of 6-bromo-7-fluoroquinoline.

    Reduction: The quinoline is then subjected to reduction conditions to form 6-bromo-7-fluoro-3,4-dihydroquinoline.

    Oxidation: The final step involves the oxidation of the dihydroquinoline to introduce the ketone group at the 2nd position, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be further oxidized or reduced to modify the quinolinone ring or the substituents.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine group would yield a 6-amino-7-fluoro-3,4-dihydroquinolin-2(1H)-one derivative.

Scientific Research Applications

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: can be compared with other quinolinone derivatives, such as:

  • 6-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one
  • 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
  • 6-bromo-7-methyl-3,4-dihydroquinolin-2(1H)-one

These compounds share a similar quinolinone core structure but differ in the substituents attached to the ring The presence of different halogen atoms or alkyl groups can significantly influence their chemical properties, reactivity, and potential applications

Properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQAFBBDSHWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656068
Record name 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156389-00-2
Record name 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 7-fluoro-3,4-dihydroquinolin-2(1H)-one (122-2; 15 g, 0.090 mol) in N,N-dimethylformamide (50 mL) was added N-bromosuccinimide (19.22 g, 0.108 mol) portion wise at 0° C. Reaction mixture was allowed to stir at room temperature for 12 h. The reaction mixture was concentrated and diluted with ice cold water (150 mL) with constant stirring and the solid residue was filtered and dried to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.0 (bs, 1H), 7.34-7.32 (d, J=7.2 Hz, 1H), 6.59-6.57 (d, J=8.8 Hz, 1H), 2.95-2.91 (t, J=7.6 Hz, 2H), 2.65-2.61 (t, J=−7.6 Hz, 2H). MS (M+1): 245.9.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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